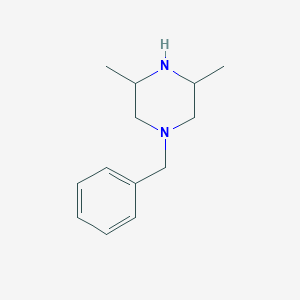

1-Benzyl-3,5-dimethylpiperazine

Description

Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds. tandfonline.comnih.gov Its unique physicochemical properties, such as high water solubility, basicity, and conformational flexibility, make it an attractive moiety for drug design. tandfonline.comnih.gov The two nitrogen atoms of the piperazine ring provide opportunities for chemical modification, allowing for the attachment of different functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. tandfonline.comnih.gov

In organic synthesis, various methods have been developed for the construction of the piperazine core. These methods often involve the cyclization of appropriate precursors, such as diamines and diols, or the functionalization of a pre-existing piperazine ring. organic-chemistry.orgacgpubs.orgmdpi.com The versatility of the piperazine scaffold allows for the synthesis of a diverse library of compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. thieme-connect.comnih.govontosight.ai

Significance of Chirality and Stereoisomerism in 1-Benzyl-3,5-dimethylpiperazine Research

The presence of two stereocenters at the C3 and C5 positions of the piperazine ring in this compound gives rise to different stereoisomers, namely cis and trans isomers, and their respective enantiomers. Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

The specific spatial arrangement of the methyl groups in this compound influences how the molecule interacts with its biological targets. For instance, the (2S,5S) stereoisomer of 1-benzyl-2,5-dimethylpiperazine (B3274975) has been noted for its potential to interact with neurotransmitter systems, such as serotonin (B10506) receptors. The validation of stereochemical purity is therefore crucial in the synthesis and evaluation of these compounds, often employing techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Historical Context and Evolution of Research on this compound and Analogues

Research into piperazine and its derivatives has a long history, with early work focusing on their synthesis and basic chemical properties. acs.orgacs.org The development of methods to synthesize monosubstituted piperazines, such as 1-benzylpiperazine (B3395278), was a significant advancement, providing a key building block for more complex molecules. orgsyn.org Over time, the focus of research has shifted towards the exploration of the therapeutic potential of piperazine-containing compounds. The discovery of the diverse pharmacological activities of piperazine analogues has fueled further investigation into their structure-activity relationships. The study of chiral derivatives like this compound represents a more recent evolution in this field, driven by a deeper understanding of the importance of stereochemistry in drug action.

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQGGNOPNSEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278985 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-89-4 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3,5 Dimethylpiperazine

Established Synthetic Routes for 1-Benzyl-3,5-dimethylpiperazine

Traditional methods for synthesizing this compound rely on well-understood, robust chemical reactions. These routes typically involve either the direct modification of a pre-existing piperazine (B1678402) core or the construction of the heterocyclic ring from acyclic precursors.

Nucleophilic Substitution Strategies from Piperazine Precursors

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of 2,6-dimethylpiperazine (B42777). This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine precursor acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, typically benzyl chloride or benzyl bromide.

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common challenge in this approach is controlling the degree of alkylation. The mono-benzylated product, this compound, is itself a nucleophile and can react further with the benzyl halide to form the undesired 1,4-dibenzyl-2,6-dimethylpiperazine. To favor mono-alkylation, chemists often use a large excess of the starting piperazine relative to the benzyl halide or employ specific reaction conditions. A well-established procedure for the parent compound, 1-benzylpiperazine (B3395278), involves reacting piperazine with benzyl chloride, which can be adapted for the dimethylated analogue. orgsyn.org This method is valued for its simplicity and use of readily available starting materials. orgsyn.org

Reductive Amination Approaches for Piperazine Core Formation

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds and is widely applied in amine synthesis. harvard.eduyoutube.com In the context of this compound, this strategy typically involves the reaction of 2,6-dimethylpiperazine with benzaldehyde (B42025). The reaction proceeds in a one-pot, two-step sequence. First, the amine and aldehyde condense to form an intermediate iminium ion, with the concurrent release of a water molecule. researchgate.net Subsequently, a reducing agent, added to the same reaction mixture, selectively reduces the iminium ion to yield the final tertiary amine product. harvard.edu

| Reagent | Role | Key Characteristics |

| 2,6-Dimethylpiperazine | Amine Precursor | Provides the core piperazine structure with methyl groups. |

| Benzaldehyde | Carbonyl Compound | Reacts with the amine to form the benzyl substituent. |

| Sodium Triacetoxyborohydride | Reducing Agent | Mild and selective; reduces the iminium ion intermediate. nih.gov |

| Sodium Cyanoborohydride | Reducing Agent | Effective at a controlled pH (6-7), but is highly toxic. harvard.edu |

Cyclization Reactions in Piperazine Ring Construction

Instead of starting with a pre-formed piperazine ring, this compound can be synthesized by constructing the heterocyclic ring itself. These cyclization strategies build the piperazine core from acyclic precursors, offering greater control over the final substitution pattern. One such approach involves the synthesis of a 1,2-diamine precursor which is then cyclized. nih.gov

A representative synthesis could begin with a chiral amino acid derivative. Through a series of steps including reductive amination with an appropriate partner and subsequent protection of the newly formed amine, a key linear diamine precursor is generated. nih.gov This precursor, now containing the necessary nitrogen and carbon atoms in the correct sequence, is subjected to an annulation protocol. This ring-closing step, often involving treatment with a reagent like bromoethyldiphenylsulfonium triflate followed by deprotection and base-mediated cyclization, yields the desired 3-substituted piperazine ring structure. nih.gov While more complex and involving multiple steps, this method provides a pathway to piperazine derivatives with high stereochemical control. nih.gov

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability. For this compound, advanced approaches focus on optimizing reaction conditions and developing highly selective catalytic systems, particularly for controlling stereochemistry.

Catalytic Hydrogenation Techniques and Parameter Optimization

Catalytic hydrogenation serves as a powerful reduction method in organic synthesis and can be applied to the reductive amination pathway for preparing this compound. In this context, a mixture of 2,6-dimethylpiperazine and benzaldehyde is treated with hydrogen gas (H₂) in the presence of a metal catalyst. This process reduces the in situ-formed iminium ion to the desired amine.

Commonly used catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The optimization of reaction parameters is crucial for achieving high yields and selectivity. These parameters include:

Hydrogen Pressure: Higher pressures can increase the reaction rate but may also lead to over-reduction or side reactions.

Temperature: Affects reaction kinetics, but excessive heat can cause catalyst degradation or promote unwanted pathways.

Solvent: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) can influence substrate solubility and catalyst activity.

Catalyst Loading: The amount of catalyst used impacts reaction time and cost-effectiveness.

A significant consideration when using hydrogenation is the potential for debenzylation, where the catalyst cleaves the newly formed benzyl group from the nitrogen atom. orgsyn.org Careful selection of the catalyst and fine-tuning of reaction conditions are necessary to minimize this competing reaction and maximize the yield of the target compound.

Enantioselective Synthesis through Iridium-Catalyzed Amination

The presence of two stereocenters at the C3 and C5 positions of this compound means it can exist as different stereoisomers (e.g., cis-(3R,5S), trans-(3R,5R), and trans-(3S,5S)). The synthesis of a single, specific enantiomer is a significant challenge that requires advanced asymmetric catalysis. Iridium-catalyzed reactions have emerged as a powerful tool for the enantioselective formation of C-N bonds. researchgate.net

While direct iridium-catalyzed benzylation of 3,5-dimethylpiperazine is not widely documented, analogous iridium-catalyzed intramolecular reactions showcase the potential of this approach for creating chiral heterocycles. researchgate.netnii.ac.jp For instance, iridium complexes coordinated with chiral ligands, such as chiral bisphosphines (e.g., (R)-BINAP, SEGPHOS), have been used to catalyze enantioselective intramolecular hydroarylation, efficiently creating chiral cyclic compounds in high yields and with high enantioselectivity. nii.ac.jp Similarly, iridium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands derived from natural products like D-camphor have successfully produced enantioenriched indolopiperazinones via asymmetric intramolecular allylic amination. researchgate.net These piperazinone products can then be chemically converted to the corresponding chiral piperazines. nih.gov

These advanced methods demonstrate a pathway toward the synthesis of specific enantiomers of this compound by using a chiral iridium catalyst to control the stereochemical outcome of the key bond-forming step.

| Chiral Ligand | Catalyst System | Application | Enantiomeric Excess (ee) |

| (R)-BINAP | Cationic Iridium Complex | Enantioselective Intramolecular Hydroarylation nii.ac.jp | 64% ee nii.ac.jp |

| SEGPHOS | Cationic Iridium Complex | Enantioselective Intramolecular Hydroarylation nii.ac.jp | 73% ee nii.ac.jp |

| D-Camphor derived NHC | Iridium(I) Complex | Asymmetric Intramolecular Allylic Amination researchgate.net | 88-94% ee researchgate.net |

Strategies for Minimizing Byproduct Formation in Multi-Step Syntheses

One common synthetic pathway involves the direct N-alkylation of 2,5-dimethylpiperazine (B91223) with benzyl chloride. A primary byproduct in this reaction is the 1,4-dibenzyl-2,5-dimethylpiperazine, which arises from the dialkylation of the piperazine ring. To mitigate this, careful control of the reaction stoichiometry is essential. Utilizing a precise 1:1.2 molar ratio of 2,5-dimethylpiperazine to benzyl chloride can effectively minimize the formation of the di-benzylated byproduct. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction.

Another prevalent method is the reductive amination of benzylamine (B48309) with a diketone like 2,5-hexanedione, followed by catalytic hydrogenation to form the piperazine ring. In this process, controlling the reaction temperature between 40–60°C is critical to enhance stereoselectivity and reduce side reactions.

The table below summarizes key strategies for minimizing common byproducts in the principal synthetic routes to this compound.

| Synthetic Route | Common Byproduct | Minimization Strategy | Key Parameters |

| Nucleophilic Substitution | 1,4-dibenzyl-2,5-dimethylpiperazine | Control Stoichiometry | Optimize molar ratio of 2,5-dimethylpiperazine to benzyl chloride (e.g., 1:1.2). |

| Reductive Amination | Isomeric Impurities | Temperature Control | Maintain reaction temperature in the optimal range (40–60°C) to favor the desired stereoisomer. |

| Catalytic Hydrogenation | Racemized Products | Thermal Management | Precise temperature control is necessary as excess heat can promote racemization. |

Scalability Considerations for Industrial Research Production

Transitioning the synthesis of this compound from laboratory benchtop to industrial research scale introduces several critical considerations aimed at ensuring efficiency, safety, and economic viability. While specific large-scale production data for this exact compound is not widely published, principles applied to similar piperidine (B6355638) syntheses offer valuable insights. researchgate.net

Key parameters that require optimization for scale-up include:

Catalyst Loading: In catalytic hydrogenation steps, using a palladium on carbon (Pd/C) catalyst, the loading percentage is a crucial factor. A range of 5–10 wt% is often employed to balance reaction efficiency with cost, while minimizing potential side reactions.

Solvent Selection and Throughput: The choice of solvent impacts reaction efficiency, product solubility, and ease of purification. For hydrogenation steps, solvents like ethanol or methanol are often preferred for their efficiency. Optimizing solvent volume and concentration is critical for maximizing throughput in large-scale batches. researchgate.net

Thermal Management: Exothermic reactions, common in both alkylation and hydrogenation, require robust cooling systems at an industrial scale to prevent temperature spikes that could lead to byproduct formation, racemization, or unsafe reaction conditions.

Workup and Purification: The purification method must be scalable. While laboratory-scale synthesis might rely on chromatography, industrial production often favors crystallization or distillation due to lower cost and higher throughput. orgsyn.org For instance, the product can be isolated as a dihydrochloride (B599025) salt to facilitate purification and handling. orgsyn.org

The following table outlines major considerations for scaling the production of this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale for Change |

| Purification | Column Chromatography | Crystallization / Distillation | Cost-effectiveness and throughput. researchgate.netorgsyn.org |

| Heat Transfer | Heating Mantle / Ice Bath | Jacketed Reactors with Automated Cooling | Efficiently manage exothermic reactions and maintain precise temperature control to ensure product quality and safety. |

| Reagent Addition | Manual Addition | Controlled Dosing Pumps | Ensure consistent reaction stoichiometry and manage reaction kinetics to prevent runaway reactions. researchgate.net |

| Catalyst Handling | Open-air transfer | Inert atmosphere transfer systems | Safety (pyrophoric catalysts) and maintaining catalyst activity. |

Stereoselective Synthesis and Chiral Control in this compound Production

The biological activity of many chiral molecules is dependent on their specific stereochemistry, making stereoselective synthesis a critical aspect of producing enantiomerically pure this compound.

Preservation of Stereochemical Integrity through Controlled Reaction Conditions

Maintaining the stereochemical configuration of chiral centers during synthesis is paramount. A key step where stereochemical integrity can be compromised is during catalytic hydrogenation. Excessive heat during this process can lead to racemization, diminishing the enantiomeric purity of the final product. Therefore, precise thermal management is a critical control strategy.

Another effective method involves the reduction of a chiral diketopiperazine intermediate. The use of a borane-tetrahydrofuran (B86392) (borane-THF) complex for the reduction of a diketopiperazine precursor to the desired piperazine has been shown to be superior to other reducing agents like lithium aluminum hydride, as it effectively avoids racemization. This reduction is typically performed at controlled temperatures ranging from 0–25°C.

Optical Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic or diastereomeric mixture, optical resolution techniques are employed to separate and isolate the desired stereoisomer.

Diastereomeric Salt Formation: A classical and effective method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic piperazine base with a chiral acid. For instance, using L-tartaric acid can form two diastereomeric salts that exhibit different solubilities, allowing for their separation via fractional crystallization. Recrystallization from a solvent system like ethanol/water can yield the desired enantiomer with high enantiomeric excess (ee), often exceeding 90%.

Kinetic Resolution: This technique involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other. Lipase-catalyzed acetylation, using an enzyme like Candida antarctica lipase (B570770) B (CAL-B) in a solvent such as tert-butyl methyl ether, is a documented method for the kinetic resolution of piperazine derivatives. The reaction progress is typically monitored using chiral gas chromatography (GC) to determine when the optimal separation has been achieved.

Chiral Chromatography: For analytical validation and preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Using columns with polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) allows for the effective separation and quantification of enantiomers, confirming the enantiomeric excess of the product.

| Resolution Technique | Principle | Typical Reagent/System | Advantage |

| Diastereomeric Salt Formation | Separation of diastereomers based on differential solubility. | L-tartaric acid | Scalable and cost-effective for industrial application. |

| Kinetic Resolution | Enantioselective reaction catalyzed by a chiral agent. | Lipase (e.g., CAL-B) | High enantioselectivity under mild conditions. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide-based columns | Highly accurate for analytical validation and suitable for small-scale preparative separation. nih.gov |

Utilization of Chiral Building Blocks and Intermediates

An elegant and highly efficient strategy for obtaining enantiomerically pure compounds is to start the synthesis with readily available chiral precursors, a method known as chiral pool synthesis. This approach incorporates the desired stereochemistry from the outset, often reducing the need for resolution steps later in the synthetic sequence.

For the synthesis of stereochemically defined this compound, a route starting from L-tyrosine-derived cyclo-dipeptides (diketopiperazines) has been developed. The synthesis involves the cyclization of the amino acid derivative to form a six-membered diketopiperazine ring with a pre-defined stereochemistry. This intermediate is then reduced using a borane-THF complex, which preserves the stereochemical integrity of the chiral centers during the transformation to the final piperazine ring structure.

Chemical Reactivity and Functional Group Transformations of this compound

This compound possesses several reactive sites that allow for a variety of functional group transformations, making it a versatile intermediate in organic synthesis. The key reactive sites are the secondary amine, the benzyl group, and the piperazine ring itself.

Oxidation: The piperazine ring and benzyl group can undergo oxidation. The use of strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzyl group, potentially forming benzyl alcohol or benzaldehyde derivatives.

Reduction/Debenzylation: The benzyl group is a common protecting group for amines because it can be readily removed under reductive conditions. Catalytic hydrogenolysis, using a palladium on carbon (Pd/C) catalyst and a hydrogen source, is a standard method to cleave the N-benzyl bond, yielding 2,5-dimethylpiperazine. orgsyn.org This reaction is fundamental for using the compound as an intermediate in the synthesis of more complex molecules. orgsyn.org Other reducing agents, such as lithium aluminum hydride, can also be used.

Substitution: The secondary amine at the N4 position is nucleophilic and can undergo various substitution reactions. For example, it can be alkylated using alkyl halides in the presence of a base, or acylated with acyl chlorides or anhydrides to form amides. Nucleophilic substitution can also potentially occur at the benzyl or methyl groups under specific conditions with reagents like sodium hydride or alkyl halides.

The following table summarizes the primary chemical transformations of this compound.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Benzyl group, Piperazine ring | Benzaldehyde/Benzyl alcohol derivatives. |

| Reduction (Debenzylation) | H₂, Palladium on Carbon (Pd/C) | N-Benzyl group | 2,5-dimethylpiperazine. orgsyn.org |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Piperazine ring | Secondary amines or alcohols. |

| N-Alkylation / N-Acylation | Alkyl/Acyl Halides + Base | Secondary amine (N4) | 1,4-disubstituted piperazine derivatives. |

Oxidation Reactions and Derivative Synthesis

The this compound molecule can undergo oxidation at several positions, leading to a range of derivatives. The specific product often depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

Oxidation typically targets the benzylic position or the piperazine ring itself. For instance, oxidation can lead to the formation of benzyl alcohol or benzaldehyde derivatives, indicating a reaction at the carbon adjacent to the phenyl group. The reaction conditions, such as using an acidic medium for potassium permanganate, are crucial for directing the outcome.

Reduction Reactions and Product Diversification

Reduction reactions significantly enhance the synthetic utility of this compound, primarily through modifications of the benzyl group. One of the most important transformations is debenzylation, which removes the benzyl protecting group and yields the corresponding 3,5-dimethylpiperazine. This is commonly achieved through catalytic hydrogenation. orgsyn.org In this process, the compound is treated with hydrogen gas (H₂) under pressure in the presence of a palladium on carbon (Pd/C) catalyst. The choice of solvent, such as ethanol or methanol, can improve the efficiency of the hydrogenation.

This debenzylation is a key step for product diversification, as the exposed secondary amine on the piperazine ring can then be used for further functionalization, making the compound an ideal blocking group for preparing 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Other reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing various functional groups. For stereospecific transformations, borane-tetrahydrofuran (borane-THF) complex is a preferred reagent. It can reduce related diketopiperazine precursors to the desired piperazine with high enantiomeric excess (>99% ee), a significant advantage over methods that risk racemization.

Nucleophilic and Electrophilic Substitution Reactions at Various Positions

The structure of this compound allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The nitrogen atoms of the piperazine ring are nucleophilic. The secondary amine (at position 4) is generally more reactive and can participate in nucleophilic substitution reactions. Alkylation reactions using reagents like alkyl halides can introduce new substituents onto the piperazine ring.

Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution. msu.edu The piperazine ring acts as an electron-donating group, thus "activating" the benzene (B151609) ring and making it more susceptible to electrophilic attack. msu.eduyoutube.com As an activating group, it directs incoming electrophiles to the ortho and para positions of the phenyl ring. youtube.com Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (NO₂) group. msu.edu

Halogenation: Using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or chlorine (Cl₂) with aluminum chloride (AlCl₃) to add a halogen atom. msu.edu

Friedel-Crafts Alkylation and Acylation: Reacting the molecule with an alkyl halide or an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to add alkyl or acyl groups, respectively. msu.edu

Regioselectivity in Chemical Modifications

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In this compound, several factors influence the regioselectivity of its reactions.

Piperazine Nitrogens: The molecule contains two nitrogen atoms: a tertiary amine (N-1, bonded to the benzyl group) and a secondary amine (N-4). The secondary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. Consequently, reactions such as acylation and alkylation will preferentially occur at the N-4 position. Steric factors around the nitrogen atoms play a crucial role in directing the attacking species. beilstein-journals.org

Aromatic Ring Positions: For electrophilic aromatic substitution on the benzyl group, the piperazine substituent acts as an ortho-, para-director. youtube.com This means that electrophiles will preferentially attack the positions ortho (adjacent) and para (opposite) to the benzylic carbon. Steric hindrance from the rest of the molecule may favor substitution at the less hindered para position over the ortho positions.

Synthetic Applications of this compound as a Building Block

The unique structural and chemical properties of this compound make it a valuable building block in the synthesis of more elaborate molecules.

Precursor in Complex Organic Molecule Synthesis

This compound serves as a versatile precursor for several reasons. The benzyl group functions as an effective protecting group for one of the piperazine nitrogens. orgsyn.org This allows for selective modification of the other nitrogen atom. Subsequently, the benzyl group can be cleanly removed via hydrogenolysis, revealing a secondary amine that is available for further reactions. orgsyn.orgclockss.org This strategy is fundamental in the synthesis of unsymmetrically substituted piperazines, which are common scaffolds in medicinal chemistry. orgsyn.orgnih.gov The piperazine core itself is a privileged structure in drug design, and using this building block allows for the systematic construction of libraries of compounds for biological screening. nih.gov

Role in the Development of Enantiomerically Pure Compounds

When used in its enantiomerically pure forms, such as (3S,5S)-1-Benzyl-3,5-dimethylpiperazine, the compound functions as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

The chiral centers at positions 3 and 5 of the piperazine ring create a defined three-dimensional environment. This chiral environment biases the approach of reagents to the substrate, leading to the preferential formation of one enantiomer or diastereomer over the other. wikipedia.orgresearchgate.net This method is particularly effective in reactions like asymmetric alkylations and aldol (B89426) reactions. researchgate.net For example, using a chiral piperazine auxiliary can achieve excellent diastereoselectivity, often with an enantiomeric excess (ee) greater than 99%. After the desired stereocenter has been created, the chiral auxiliary can be removed (for instance, by the hydrogenolysis of the benzyl group) and potentially recovered for reuse. wikipedia.org This application is crucial in the synthesis of pharmaceuticals and natural products, where a specific stereoisomer is often responsible for the desired biological activity. sigmaaldrich.com

Data Tables

Table 1: Summary of Key Chemical Transformations

| Reaction Type | Reagents & Conditions | Major Products/Derivatives | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) in acidic medium; Hydrogen peroxide (H₂O₂) | Benzyl alcohol or benzaldehyde derivatives | |

| Reduction (Debenzylation) | Catalytic hydrogenation (H₂/Pd-C) in ethanol | 3,5-Dimethylpiperazine | orgsyn.org |

| Reduction | Borane-THF (BH₃-THF) | Piperazine derivatives (with high enantiomeric excess) | |

| Nucleophilic Substitution | Alkyl halides, Sodium hydride | N-alkylated piperazine derivatives |

| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | ortho- and para-substituted benzyl derivatives | msu.edu |

Table 2: Applications in Organic Synthesis

| Application | Description | Key Features | Reference |

|---|---|---|---|

| Building Block/Precursor | Serves as a starting material for more complex molecules, especially unsymmetrically substituted piperazines. | Benzyl group acts as a removable protecting group. Piperazine is a common pharmacophore. | orgsyn.orgnih.gov |

| Chiral Auxiliary | Used in its enantiopure form to direct the stereochemistry of new chiral centers in a synthesis. | Induces high diastereoselectivity/enantioselectivity (>99% ee). Can be cleaved and recovered. | wikipedia.orgresearchgate.net |

Intermediacy in Peptide Coupling Reactions and Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides, and heterocyclic scaffolds like piperazine are often employed to impart specific conformational constraints or to serve as bioisosteric replacements for amide bonds. nih.gov The design of such molecules is a significant area of medicinal chemistry, aiming to create analogues with improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor affinity and selectivity. nih.govmagtech.com.cn

The synthesis of peptidomimetics can involve various strategies, including solid-phase synthesis, which allows for the rapid generation of libraries of related compounds. nih.gov In principle, a molecule like this compound could potentially be functionalized and incorporated into a peptide or peptidomimetic structure. For instance, the benzyl group can serve as a protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective reaction at the other nitrogen. orgsyn.org The methyl groups on the piperazine ring would introduce specific stereochemical and conformational features to the resulting peptidomimetic.

However, without specific examples from the scientific literature, any discussion of its role remains hypothetical. Research in peptidomimetic design often focuses on scaffolds that have been shown to induce specific secondary structures, such as β-turns or β-hairpins. nih.govfigshare.comulisboa.pt Diketopiperazines, for example, are a well-studied class of scaffolds for this purpose. nih.govfigshare.comulisboa.ptnih.gov

Detailed research findings, including reaction conditions, yields, and the conformational analysis of peptidomimetics derived from this compound, are not available in the reviewed scientific literature. Therefore, no data tables of research findings can be presented.

Structure Activity Relationship Sar Studies and Derivative Design of 1 Benzyl 3,5 Dimethylpiperazine Analogues

Systematic Structural Modifications and Their Biological Impact

The biological activity of 1-benzyl-3,5-dimethylpiperazine analogues can be significantly influenced by even minor structural changes. Researchers have explored these changes to understand how they affect the interaction of these compounds with their biological targets.

Substituent Effects on Piperazine (B1678402) Ring (e.g., Methyl, Allyl)

The piperazine ring is a common feature in many biologically active compounds and its substitution pattern can dramatically alter the pharmacological profile. mdpi.comnih.gov For instance, the presence and nature of alkyl groups on the piperazine ring can impact potency and selectivity. Studies on related piperazine-containing compounds have shown that N-methylation can sometimes reduce activity at certain transporters. wikipedia.org Conversely, replacing an ethyl group with an allyl moiety has been found to increase potency at norepinephrine (B1679862) transporters in some contexts. wikipedia.org The stereochemistry of substituents on the piperazine ring is also a critical factor, as changes in the spatial arrangement of these groups can affect binding to target proteins. wikipedia.org In the case of rifamycins, the nature of the N-alkyl group on the piperazine ring (methyl vs. cyclopentyl) was found to influence their interaction with lipid membranes, potentially explaining differences in their pharmacokinetic properties. nih.gov

The introduction of methyl groups at the 3 and 5 positions of the piperazine ring, as in this compound, introduces chiral centers and conformational rigidity, which can be crucial for specific receptor interactions. The relative stereochemistry of these methyl groups (cis or trans) can lead to different biological activities.

| Substituent on Piperazine Ring | Observed Biological Impact |

| Methyl | Can reduce potency at certain transporters. wikipedia.org |

| Allyl | Has been shown to increase norepinephrine potency in some derivatives. wikipedia.org |

| Cyclopentyl | Influences drug-membrane interactions compared to a methyl group. nih.gov |

Modifications at the Benzyl (B1604629) Position (e.g., Halogenation, Sulfonylation, Methoxy)

The benzyl group of this compound offers a prime site for modification to explore its influence on biological activity. The electronic properties and steric bulk of substituents on the aromatic ring can modulate the compound's interaction with its target.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzyl ring is a common strategy in medicinal chemistry. Electron-withdrawing groups like halogens can enhance the biological activity of piperazine derivatives. nih.gov For example, in a series of 1,3,5-triazine (B166579) derivatives containing a piperazine structure, a 4-fluoro-benzyl substituent resulted in higher anti-potato virus Y (PVY) activity compared to 4-chloro-benzyl and 4-bromo-benzyl analogues. mdpi.com Similarly, for some anticancer agents, the introduction of electron-withdrawing groups like chloro or fluoro on a piperazine-linked benzene (B151609) ring enhanced anti-tumor activity. nih.gov

Sulfonylation: The addition of a sulfonyl group to the benzyl moiety can also significantly impact biological activity. In a study of celastrol (B190767) derivatives, the presence of a sulfonamide group with a 4-chloro substitution on the benzene ring showed effective activity, which was significantly reduced with other substituents like hydrogen, methyl, methoxy (B1213986), or tert-butyl. nih.gov

Methoxy Group: The effect of a methoxy group, an electron-donating group, can vary. In some cases, electron-donating groups on the benzyl ring have been found to reduce potency compared to electron-withdrawing groups. nih.gov However, in other contexts, such as in 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, these substitutions have been explored for their vasodilator effects. nih.gov

The following table summarizes the effects of various substituents at the benzyl position:

| Modification at Benzyl Position | Example Substituent | General Biological Impact |

| Halogenation | Fluoro, Chloro | Often enhances biological activity. nih.govmdpi.com |

| Sulfonylation | 4-chlorophenylsulfonyl | Can significantly increase potency. nih.gov |

| Methoxy | Methoxy | Effect is context-dependent; can decrease or be favorable for activity. nih.govnih.gov |

Functionalization and Protecting Group Strategies (e.g., Boc-Protected Derivatives)

In the synthesis of complex piperazine derivatives, protecting groups are often employed to selectively mask one of the nitrogen atoms of the piperazine ring, allowing for controlled functionalization of the other. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group in this context.

The use of Boc-protected piperazine allows for the stepwise introduction of different substituents at the N1 and N4 positions. nih.gov For example, N-Boc-piperazine can be reacted with a suitable electrophile to introduce a substituent at one nitrogen. Subsequent removal of the Boc group then allows for the introduction of a second, different substituent at the other nitrogen. This strategy is crucial for creating unsymmetrically substituted piperazines, which are often required for optimizing biological activity. orgsyn.org The synthesis of various biologically active compounds, including kinase inhibitors, has utilized Boc-protected piperazine intermediates. nih.gov

Computational Approaches to SAR Elucidation

To streamline the drug discovery process and gain deeper insights into the structural determinants of activity, computational methods are increasingly being employed alongside traditional experimental techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. mdpi.comnih.gov

These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), steric properties (e.g., molar refractivity), and topological properties. mdpi.comresearchgate.net By correlating these descriptors with the experimentally determined biological activities (e.g., IC50 values), a predictive model can be built. mdpi.comnih.gov Successful QSAR models can then be used to predict the activity of newly designed compounds, helping to prioritize which analogues to synthesize and test. mdpi.com For instance, a QSAR study on arylpiperazine derivatives as anti-prostate cancer agents identified key descriptors that were strongly dependent on their anti-proliferative activities. nih.gov

In Silico Tools for Predicting Structural Influence on Activity

Beyond QSAR, a range of other in silico tools are utilized to predict how structural features influence biological activity. These tools can provide insights into a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), potential toxicity, and binding mode at the molecular level. nih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinity. nih.gov For piperazine-based compounds, docking studies have been used to understand their interactions with various enzymes and receptors. nih.govresearchgate.net

Pharmacophore modeling is another valuable tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov This information can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

The use of these computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, ultimately leading to a more efficient and rational design of new therapeutic agents. nih.gov

Impact of Stereochemistry on Biological Activity and Chiral Recognition

The stereochemical arrangement of molecules is a critical determinant of their biological activity, influencing their interaction with chiral biological targets such as receptors and enzymes. For this compound, which possesses chiral centers leading to different stereoisomers, this aspect is of particular importance.

Enantiomeric Specificity and Divergent Activities of Isomers

The this compound structure can exist as different stereoisomers, including enantiomeric pairs such as (3R,5R) and (3S,5S), as well as the cis ((3R,5S) or (3S,5R)) and trans ((3R,5R) or (3S,5S)) diastereomers. nih.govnih.govcymitquimica.comchemicalbook.comlgcstandards.comchemscene.comparchem.com While the existence of these distinct isomers is well-documented in chemical databases and by suppliers, there is a conspicuous absence of publicly available comparative studies detailing their specific and potentially divergent biological activities. For many chiral drugs, different enantiomers can exhibit widely varying pharmacological profiles, with one enantiomer being active while the other is inactive or even produces adverse effects. However, for this compound, specific data illustrating such enantiomeric specificity are not found in the reviewed literature.

Correlation of Absolute Configuration with Biological Response

A direct correlation between the absolute configuration of the stereoisomers of this compound and their biological response is not established in the available scientific literature. Such a correlation would require the synthesis of enantiomerically pure isomers and their subsequent evaluation in relevant biological assays to determine how the specific three-dimensional arrangement of the methyl groups on the piperazine ring influences binding affinity, efficacy, and selectivity for biological targets. While general principles of stereochemistry in drug action are well understood, specific empirical data for this compound series is lacking.

Scaffold Optimization Strategies Applied to this compound Derivatives

Scaffold optimization is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of lead compounds. The following subsections explore common optimization strategies and the extent to which they have been publicly reported for this compound.

Fragment-Based Drug Discovery (FBDD) Principles for Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying and developing high-quality lead compounds, starting from low molecular weight fragments. astx.com This approach is particularly useful for optimizing lead compounds by exploring chemical space around a core scaffold. In the context of piperazine-containing compounds, FBDD has been employed to develop inhibitors for various targets. astx.com However, a specific application of FBDD principles for the lead optimization of derivatives of this compound is not detailed in the available literature. Such a study would involve the identification of key binding fragments within the this compound scaffold and their subsequent elaboration to enhance biological activity.

Scaffold Hopping and Bioisosteric Replacement Techniques

Scaffold hopping and bioisosteric replacement are widely used strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. niper.gov.incambridgemedchemconsulting.com The piperazine ring itself is often considered a versatile scaffold that can be modified or replaced to fine-tune a molecule's characteristics. nih.govresearchgate.net There are numerous examples in the literature of scaffold hopping from other cores to a piperazine, or bioisosteric replacement of the piperazine ring with other cyclic diamines or related structures. acs.orgnih.gov Similarly, the benzyl group can be subjected to bioisosteric replacement to modulate properties like metabolic stability and target interactions. enamine.netmdpi.com Despite the prevalence of these techniques, specific case studies detailing scaffold hopping from the this compound core or systematic bioisosteric replacements for this particular series are not found in the public domain.

Design of Conformationally Restricted Analogues

Introducing conformational constraints into a flexible molecule is a common strategy to increase potency and selectivity by locking the molecule into its bioactive conformation. For the flexible piperazine ring and the rotatable benzyl group of this compound, the design of conformationally restricted analogues could provide valuable insights into its bioactive conformation and lead to improved derivatives. acs.orgnih.govmdpi.com This can be achieved by introducing bridges or fusing rings to the piperazine core. acs.org While the synthesis and evaluation of conformationally restricted analogues of other piperazine-containing compounds have been reported, nih.govmdpi.com there is no specific literature available on the design, synthesis, and biological activity of such rigid analogues derived from this compound.

Pharmacological Characterization and Biological Activity Mechanisms of 1 Benzyl 3,5 Dimethylpiperazine Preclinical Research

Interaction with Neurotransmitter Systems

General research into arylpiperazine and benzylpiperazine derivatives has established their potential to interact with both serotonin (B10506) and dopamine (B1211576) receptors, which are crucial for a variety of neurological functions. nih.govthieme-connect.com This class of compounds has been explored for the development of treatments for conditions like psychosis and Parkinson's disease. nih.govthieme-connect.com However, specific data on how 1-Benzyl-3,5-dimethylpiperazine itself modulates these systems is not detailed in the available literature.

Effects on Dopamine Receptors and Neurotransmitter Release/Reuptake

Similarly, the benzylpiperazine scaffold is known to be a component of ligands targeting dopamine receptors. nih.gov Research on related compounds has focused on their potential as antagonists or partial agonists at D2-like receptors. thieme-connect.comresearchgate.net For instance, certain arylpiperazine derivatives have been designed to achieve an affinity profile at the D2 receptor suitable for antipsychotic activity. nih.gov However, no specific data was found that characterizes the interaction of this compound with dopamine receptors or its influence on dopamine release and reuptake mechanisms.

Ligand Binding Studies to Central Nervous System Receptors

Comprehensive central nervous system receptor screening data for this compound is not available in the public domain. Such studies are crucial for understanding a compound's broader pharmacological profile and potential off-target effects. While it is listed as a research chemical for various neurological areas, including schizophrenia and pain, specific binding data is not provided. lgcstandards.com

Enzyme Modulation and Inhibition Studies

The potential for piperazine-containing compounds to act as enzyme inhibitors has been explored in various contexts.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase inhibitors are a key class of drugs for managing symptoms of Alzheimer's disease. nih.gov The benzylpiperazine moiety has been incorporated into the design of novel AChE inhibitors. For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed potential as AChE inhibitors, with some analogs exhibiting inhibitory concentrations in the nanomolar to micromolar range. nih.govresearchgate.net Another study on hybrid molecules of (α)-lipoic acid and benzyl (B1604629) piperazines also demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net Despite these findings for related structures, no studies were found that specifically evaluated the AChE inhibitory activity of this compound.

Urease Enzyme Inhibition Investigations

Urease is an important enzyme target, particularly for addressing infections by pathogens like Helicobacter pylori. nih.gov The piperazine (B1678402) scaffold has been identified as a promising core for the development of potent urease inhibitors. Several studies have synthesized and tested various piperazine derivatives, with many showing excellent inhibitory potential, some even surpassing the standard inhibitor thiourea. nih.govfrontiersin.orgbenthamdirect.com For example, a series of piperazine-based semicarbazone derivatives exhibited high urease inhibition activity with IC50 values in the low micromolar range. benthamdirect.comelsevierpure.com While this demonstrates the potential of the piperazine class in this area, direct investigation of this compound as a urease inhibitor has not been reported in the reviewed literature.

Inhibition of PI3 Kinase Activity in Research Models

Preclinical research data detailing the direct inhibitory activity of this compound on PI3 Kinase is not available in the public domain based on conducted searches.

Cyclooxygenase (COX) Enzyme Inhibition

Based on available scientific literature, there are no published preclinical studies that specifically investigate or quantify the inhibitory effect of this compound on cyclooxygenase (COX) enzymes.

Receptor Binding and Ligand Interactions

Opioid Receptor Binding Affinity and Selectivity (Delta, Mu)

A review of preclinical research indicates a lack of available data on the binding affinity and selectivity of this compound for either the delta (δ) or mu (μ) opioid receptors.

Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Antagonism

There is no publicly available preclinical data from the conducted searches to suggest that this compound acts as an antagonist for the Histamine H3 receptor or the Sigma-1 receptor.

Ligand-Receptor Interaction Profiling in In Vitro Assays

Detailed in vitro assay results profiling the ligand-receptor interactions of this compound are limited. One patent document mentions the compound in the context of testing for binding to the 5-HT2c receptor, but does not provide specific affinity data such as Kᵢ or IC₅₀ values. google.com There is no available data from the searches for its interaction with the opioid, histamine H3, or sigma-1 receptors as requested.

The table below summarizes the availability of in vitro interaction data for the specified targets.

| Receptor Target | Binding Data (e.g., Kᵢ, IC₅₀) | Source |

| Delta Opioid Receptor | Data Not Available | |

| Mu Opioid Receptor | Data Not Available | |

| Histamine H3 Receptor | Data Not Available | |

| Sigma-1 Receptor | Data Not Available |

Table 1: Summary of available in vitro ligand-receptor interaction data for this compound.

Antiproliferative Activity and Mechanisms of Cellular Growth Inhibition

While direct antiproliferative activity of this compound itself is not the primary focus of available studies, the compound is documented as a critical chemical intermediate in the synthesis of novel therapeutic agents with antiproliferative properties. google.com

Specifically, the (3S,5S)-1-benzyl-3,5-dimethylpiperazine stereoisomer has been utilized in the development of new tricyclic compounds designed to inhibit the BCL6 (B-cell lymphoma 6) BTB domain protein-protein interaction. google.comgoogleapis.com The BCL6 protein is a known transcriptional repressor, and its overexpression is implicated in the pathology of certain cancers, such as Diffuse Large B-cell Lymphoma (DLBCL). google.com The inhibition of the BCL6 BTB domain's interaction with its corepressor proteins is a targeted therapeutic strategy to counteract its oncogenic effects. google.comgoogleapis.com

The resulting novel compounds, for which this compound is a precursor, were evaluated for their ability to inhibit cellular growth in a Tumor Cell Growth Inhibition Assay using the Karpas422 human cell line, a model for B-cell lymphoma. google.comgoogleapis.com Therefore, the mechanism of cellular growth inhibition associated with this line of research is the disruption of the BCL6 BTB protein-protein interaction, preventing its function as a transcriptional repressor in cancer cells. google.com

The role of this compound in this context is summarized below.

| Research Area | Role of this compound | Target Mechanism | Assay/Model | Source |

| Antiproliferative Drug Development | Key synthetic intermediate for novel tricyclic compounds | Inhibition of BCL6 BTB protein-protein interaction | Tumor Cell Growth Inhibition Assay (Karpas422 cells) | google.comgoogleapis.com |

Table 2: Role of this compound in Preclinical Antiproliferative Research.

Investigations into Mechanisms of Antiproliferative Action

Preclinical research has identified derivatives of this compound as possessing significant antiproliferative properties. Specifically, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been studied for their effects against cancer cell lines. Initial screenings identified these compounds based on their activity in MIA PaCa-2, a human pancreatic cancer cell line. nih.govacs.org

Structure-activity relationship (SAR) studies led to the development of optimized compounds with potent, submicromolar antiproliferative activity. nih.govresearchgate.net These investigations demonstrate that the core structure is a promising scaffold for developing new anticancer agents. The mechanism of this antiproliferative effect is closely linked to the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival, as detailed in the following sections. nih.gov The activity of selected derivatives highlights their potential as leads for novel cancer therapeutics.

Table 1: Antiproliferative Activity of Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives in MIA PaCa-2 Cells

| Compound | EC₅₀ (μM) |

|---|---|

| Compound 1 | 10 |

| Compound 22 | < 1 |

| Compound 23 | < 1 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Modulation of mTORC1 Activity and Autophagy in Cellular Models

A primary mechanism behind the antiproliferative effects of this compound derivatives is their ability to modulate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov The mTORC1 pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. nih.govplos.org

Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives revealed that they effectively reduce mTORC1 activity in cellular models. nih.govresearchgate.net This inhibition leads to a corresponding increase in autophagy, a cellular process for degrading and recycling cellular components. nih.gov Autophagy is a complex process that can either promote cell survival or cell death depending on the context.

Interestingly, these compounds exhibit a dual effect on autophagy. Under normal nutrient conditions, they increase basal autophagy. However, under starvation conditions, they disrupt the autophagic flux by preventing the reactivation of mTORC1 and interfering with the clearance of key autophagy markers like LC3-II. nih.govresearchgate.net This disruption of the autophagy process is believed to be a key part of their anticancer mechanism, representing a potentially novel mode of action compared to conventional autophagy inhibitors. nih.gov

Induction of Oxidative Damage in Research Systems

The direct role of this compound or its immediate derivatives in inducing oxidative damage is not extensively documented in available preclinical research. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. While some piperazine derivatives have been investigated for their antioxidant properties, and other distinct chemical compounds containing a benzyl group have been shown to induce ROS accumulation and DNA damage in cancer cells, specific data linking this compound to the induction of oxidative damage is limited. nih.govscispace.commdpi.com Further research is required to determine if this mechanism is relevant to its biological activity profile.

Antimicrobial and Antifungal Activity Investigations

The piperazine nucleus is a common scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of antimicrobial activities. apjhs.comresearchgate.net

Antibacterial Properties of Derivatives

Derivatives of benzylpiperazine have demonstrated notable antibacterial activity against a range of pathogens. researchgate.netresearchgate.net Studies on various N-alkyl and N-aryl piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

The potency of these compounds is often influenced by the specific substitutions on the piperazine and benzyl rings. For example, certain 4-benzyl-piperazinyl-s-triazine derivatives have shown antibacterial activity comparable to the standard drug streptomycin (B1217042) against strains like Bacillus subtilis and S. aureus. researchgate.net Docking studies suggest that some piperazine derivatives may act by inhibiting essential bacterial enzymes like enoyl-ACP reductase, a key component of fatty acid synthesis. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives Against Bacterial Strains

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Piperazine Derivative 4 | S. aureus | 16 |

| Piperazine Derivative 6c | S. aureus | 16 |

| Piperazine Derivative 6d | S. aureus | 16 |

| Piperazine Derivative 6d | B. subtilis | 16 |

| Piperazine Derivative 7b | B. subtilis | 16 |

| Piperazine Derivative 6c | E. coli | 8 |

MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. mdpi.com

Antifungal Properties of Derivatives

In addition to antibacterial effects, piperazine-containing compounds have been investigated for their antifungal properties. Research on N-alkyl and N-aryl piperazine derivatives showed they possessed activity against fungal species such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, although in some studies this was less pronounced than their antibacterial effects. mdpi.com

The structural modifications that enhance antibacterial activity also tend to influence antifungal potency. For instance, certain N-phenylpiperazine derivatives have been tested against fungal pathogens like Bipolaris sorokiniana and Fusarium avenaceum, demonstrating moderate inhibitory effects. nih.gov The broad-spectrum potential of the piperazine scaffold makes it a continued subject of interest in the development of new antifungal agents. nih.gov

Advanced Analytical and Computational Investigations of 1 Benzyl 3,5 Dimethylpiperazine

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of 1-Benzyl-3,5-dimethylpiperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Comparative Analysis)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

¹³C NMR Spectroscopy: Similar to ¹H NMR, specific ¹³C NMR data for this compound is scarce. For 1-benzylpiperazine (B3395278), the aromatic carbons of the benzyl (B1604629) group show signals between δ 127 and 138 ppm. The benzylic methylene (B1212753) carbon is observed around δ 63 ppm, and the piperazine (B1678402) ring carbons appear in the range of δ 46-54 ppm. For this compound, the methyl carbons would introduce signals in the upfield region (around δ 15-25 ppm), and the C-3 and C-5 carbons of the piperazine ring would be shifted downfield due to the substitution.

A comparative analysis with a related compound, 1-benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, shows ¹³C NMR signals for the aromatic carbons between δ 126.46 and 133.63 ppm, the benzylic methylene at δ 69.36 ppm, the piperazine ring carbons at δ 59.09 and 38.08 ppm, and the methyl carbon at δ 45.92 ppm. muni.cz These values provide a reasonable estimate for the chemical shifts in this compound, although the precise values will differ due to the different substitution pattern and charge.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C (quaternary) | ~138 | |

| Aromatic CH | ~127-129 | Multiple signals expected |

| Benzylic CH₂ | ~63 | |

| Piperazine C-2/C-6 | ~50-55 | |

| Piperazine C-3/C-5 (CH) | ~55-60 | Shifted due to methyl substitution |

| Methyl CH₃ | ~15-25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-benzylpiperazine shows characteristic C-H stretching vibrations for the aromatic ring and the methylene groups. ultraphysicalsciences.org The aromatic C-H stretching bands are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine and benzyl methylene groups appear in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.org C-N stretching vibrations are expected in the 1175-1325 cm⁻¹ range. ultraphysicalsciences.org For this compound, the presence of the methyl groups would introduce additional C-H stretching and bending vibrations.

Raman Spectroscopy: The Raman spectrum of 1-benzylpiperazine complements the IR data. The phenyl ring stretching modes are observed around 1607, 1587, and 1451 cm⁻¹. ultraphysicalsciences.org The ring breathing mode gives a characteristic signal at 1004 cm⁻¹. ultraphysicalsciences.org The C-N stretching vibrations are also active in the Raman spectrum, appearing around 1303 and 1209 cm⁻¹. ultraphysicalsciences.org The introduction of the dimethyl groups in this compound would be expected to influence the positions and intensities of these bands.

Interactive Data Table: Key Vibrational Frequencies for Substituted Piperazines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000-3100 | From the benzyl group |

| Aliphatic C-H Stretch | 2800-3000 | From piperazine ring and methyl groups |

| C=C Aromatic Ring Stretch | 1450-1600 | Multiple bands expected |

| C-N Stretch | 1175-1325 | Characteristic of the piperazine ring |

| Ring Breathing (Phenyl) | ~1000 | Can be substituent sensitive |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of benzyl- and phenyl-derivatives of piperazine is characterized by absorptions due to the aromatic chromophore. researchgate.net The benzyl group in this compound is expected to exhibit π → π* transitions. These transitions typically occur in the UV region, with a strong absorption band around 200-220 nm and a weaker, fine-structured band around 250-270 nm, which is characteristic of the benzene (B151609) ring. The exact absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the piperazine ring.

X-Ray Crystallography and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Determination of Absolute Configuration and Stereochemistry

The presence of two chiral centers at the C-3 and C-5 positions of the piperazine ring in this compound gives rise to different stereoisomers, namely the cis and trans diastereomers. The cis isomer exists as a meso compound, while the trans isomer exists as a pair of enantiomers, (3R,5R) and (3S,5S). While the synthesis of various stereoisomers of substituted piperazines has been reported, specific crystallographic studies determining the absolute configuration of this compound are not available in the searched literature. researchgate.netchemicalbook.combldpharm.com The determination of the absolute configuration would require the crystallization of a single enantiomer and analysis by X-ray diffraction, often employing anomalous dispersion effects.

Crystal Structure Elucidation and Unit Cell Characterization

Although a crystal structure for this compound has not been found in the searched literature, a study on the related compound, 1-benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, provides some insight into the conformational preferences of the piperazine ring. muni.cz In this salt, the piperazine ring adopts a chair conformation. It is highly probable that the piperazine ring in this compound also exists in a chair conformation to minimize steric strain. In the cis isomer, the two methyl groups would be on the same side of the ring, likely in equatorial positions to reduce steric hindrance. In the trans isomer, the methyl groups would be on opposite sides, with one likely in an equatorial and the other in an axial position, or both in equatorial positions in a twisted-boat conformation, although the chair conformation is generally more stable.

Elucidation of the crystal structure would provide precise unit cell parameters (a, b, c, α, β, γ), the space group, and the arrangement of the molecules in the crystal lattice. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state.

Analysis of Non-Covalent Interactions in Solid State

In the solid-state structure of analogous piperazine compounds, the crystal lattice is often stabilized by a network of weak intermolecular interactions. nih.gov For instance, in 1,4-bis(4-cyanobenzyl)piperazine, the packing is dominated by weak C-H···N and C-H···π interactions. nih.gov The piperazine ring in these structures typically adopts a chair conformation. nih.gov It is conceivable that this compound would exhibit similar interactions. The benzyl group provides an aromatic ring capable of participating in π-stacking and C-H···π interactions, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors in C-H···N interactions. nih.govresearchgate.net

A detailed analysis of the non-covalent interactions in the solid state of this compound would require single-crystal X-ray diffraction analysis. This technique would allow for the precise determination of bond lengths, bond angles, and the spatial arrangement of molecules, providing definitive evidence of the types and geometries of the non-covalent interactions at play.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies for this compound are not extensively documented, research on related benzylpiperazine derivatives provides valuable insights into its potential biological targets and binding interactions. Benzylpiperazine scaffolds are known to interact with a variety of receptors, including sigma (σ) receptors and acetylcholinesterase (AChE). nih.govresearchgate.net

For instance, a series of benzylpiperazine derivatives have been identified as potent ligands for the σ1 receptor, a unique chaperone protein involved in various cellular functions. nih.gov Molecular docking studies of these derivatives have revealed key interactions within the σ1 receptor binding site. Similarly, derivatives of 1-benzylpiperazine have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.netjournals.cz Docking studies of these compounds have shown that the benzylpiperazine moiety can occupy the peripheral anionic site (PAS) of the enzyme. researchgate.netjournals.cz

Given these precedents, it is plausible that this compound could also exhibit affinity for such targets. A hypothetical docking study of this compound into the active site of a target like the σ1 receptor or AChE would likely show the benzyl group engaging in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The piperazine ring would likely adopt a low-energy chair conformation and could form hydrogen bonds or electrostatic interactions via its nitrogen atoms. The dimethyl substitution on the piperazine ring would influence the ligand's fit and selectivity for the target's binding site.

Table 1: Potential Biological Targets and Key Interactions for Benzylpiperazine Derivatives

| Potential Biological Target | Key Interacting Residues (Hypothetical for this compound) | Types of Interactions | Reference |

|---|---|---|---|

| Sigma-1 (σ1) Receptor | Aromatic residues (e.g., Trp, Tyr, Phe) | Hydrophobic interactions, π-π stacking, hydrogen bonds | nih.gov |

| Acetylcholinesterase (AChE) | Residues in the Peripheral Anionic Site (PAS) (e.g., Tyr, Trp) | π-π stacking, hydrophobic interactions, hydrogen bonds | researchgate.netjournals.cz |

Simulation of Ligand-Receptor Complexes and Key Interactions

To further understand the stability and dynamics of the ligand-receptor complex, molecular dynamics (MD) simulations are often employed following molecular docking. MD simulations provide a detailed view of the conformational changes and key interactions over time.

For related piperazine-containing ligands, MD simulations have been used to assess the stability of the ligand within the binding pocket of its receptor. nih.govnih.gov These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in the initial docking pose. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. nih.govnih.gov

Conformational Dynamics in Binding Events

The conformational dynamics of both the ligand and the protein are critical for the binding event. The piperazine ring, in particular, can exist in various conformations, with the chair form being the most stable. However, upon binding to a receptor, the piperazine moiety can adopt other conformations, such as a twist-boat, to achieve an optimal fit. acs.org

NMR-based investigations of acyl-functionalized piperazines have demonstrated the existence of conformers at room temperature due to restricted rotation around the amide bond and the interconversion of the piperazine chair conformations. rsc.org Although this compound lacks an amide bond, the principle of conformational restriction due to bulky substituents is applicable. Understanding these conformational dynamics is essential for designing ligands with improved affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) for Geometric and Electronic Properties

DFT calculations can be employed to determine the optimized geometry of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For related piperazine derivatives, DFT calculations have been shown to reproduce experimental geometric parameters with good accuracy. jksus.org

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity and potential for intermolecular interactions. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. For piperazine derivatives, the MEP typically shows negative potential around the nitrogen atoms, indicating their role as hydrogen bond acceptors. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Computed Properties of this compound from PubChem

| Property | Value | Source |